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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and

practices for the impurity profiling of N-nitroso-Ritalinic Acid (NRA) in pharmaceutical

products. Given the classification of nitrosamine impurities as probable human carcinogens, a

thorough understanding of their formation, detection, and control is paramount for ensuring

drug safety and regulatory compliance. This document outlines the potential formation

pathways of NRA, detailed methodologies for its analysis, risk assessment strategies, and a

discussion on its toxicological implications.

Introduction to N-nitroso-Ritalinic Acid (NRA)
N-nitroso-Ritalinic Acid (chemical name: 2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid) is a

nitrosamine impurity that can potentially form in pharmaceutical products containing

methylphenidate or its metabolite, ritalinic acid.[1][2][3][4][5] As a Nitrosamine Drug Substance-

Related Impurity (NDSRI), NRA shares a structural similarity with the active pharmaceutical

ingredient (API) or its related substances. The presence of a nitrosatable secondary amine in

the ritalinic acid structure and the potential presence of nitrosating agents in raw materials,

excipients, or during the manufacturing process create a risk for its formation.

Formation and Control of N-nitroso-Ritalinic Acid
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The formation of N-nitrosamines, including NRA, is a chemical reaction between a nitrosatable

amine (in this case, ritalinic acid or residual methylphenidate) and a nitrosating agent.[6]

Common nitrosating agents are nitrites (NO₂⁻), which can be present as impurities in

excipients, water, or other raw materials, especially under acidic conditions.[6]

Key factors influencing NRA formation include:

Presence of Nitrosatable Amines: Ritalinic acid, a major metabolite of methylphenidate,

contains a secondary amine within its piperidine ring, making it susceptible to nitrosation.

Presence of Nitrosating Agents: Trace amounts of nitrites in excipients or other components

of the drug product are a primary concern.

pH: Nitrosamine formation is often favored in acidic environments which can be present in

the drug product formulation or in vivo in the stomach.

Temperature: Elevated temperatures during manufacturing or storage can accelerate the

rate of nitrosamine formation.

Control Strategies: A multi-faceted approach is necessary to control the risk of NRA formation

in pharmaceuticals.[7] Strategies should focus on both preventing its formation and removing it

if present.

Risk Assessment: A thorough risk assessment of the entire manufacturing process is the first

critical step. This includes evaluating raw materials, excipients, and processing conditions.

Raw Material Control: Sourcing high-purity raw materials and excipients with low nitrite

content is essential.

Process Optimization: Modifying manufacturing processes to avoid conditions that favor

nitrosation, such as adjusting pH to be less acidic and avoiding excessive temperatures, can

be highly effective.[8]

Use of Inhibitors: The inclusion of antioxidants, such as ascorbic acid (Vitamin C) or alpha-

tocopherol (Vitamin E), can act as nitrite scavengers, preventing the nitrosation reaction.[8]
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Analytical Testing: Implementing robust and sensitive analytical methods for routine testing of

raw materials, intermediates, and the final drug product is crucial to ensure control strategies

are effective.

Quantitative Data on Nitrosamine Impurities
While specific quantitative data for N-nitroso-Ritalinic Acid in marketed pharmaceutical

products is not widely published in publicly available literature, the general acceptable intake

(AI) limits for nitrosamine impurities set by regulatory agencies provide the necessary

framework for control. The US Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) have established stringent limits for nitrosamines in drug products.[9]

[10]

Impurity Class
General Acceptable Intake
(AI) Limit (ng/day)

Reference

Nitrosamine Impurities
26.5 (for most potent

nitrosamines)
[9]

Nitrosamine Drug Substance-

Related Impurities (NDSRIs)

Determined on a case-by-case

basis using a carcinogenic

potency categorization

approach (CPCA)

[9][10]

For NDSRIs like NRA, where substance-specific carcinogenicity data may not be available, the

FDA recommends a predictive framework based on the compound's structural features to

assign it to a carcinogenic potency category, which then determines the AI limit.[9]

A study investigating the formation of various NDSRIs under artificial gastric conditions (pH

3.15, 37°C for 2 hours) with the addition of nitrite provides some insight into the potential for in

vivo formation. While this study included methylphenidate, the specific quantitative results for

the formation of NRA were not detailed. However, it highlights the importance of considering

the in vivo environment as a potential site for nitrosamine formation.[11]

Experimental Protocols
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The sensitive and specific detection and quantification of NRA at trace levels in a complex

pharmaceutical matrix requires advanced analytical techniques. Liquid Chromatography-Mass

Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most

commonly employed methods.

Synthesis of N-nitroso-Ritalinic Acid Reference
Standard
A certified reference standard of NRA is essential for the development and validation of any

quantitative analytical method. While commercially available from several suppliers, a general

synthesis protocol, adapted from the synthesis of a related compound, is provided below for

informational purposes.

Reaction: Nitrosation of Ritalinic Acid

Reagents and Materials:

Ritalinic Acid

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Magnesium Sulfate (MgSO₄) (anhydrous)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator
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Procedure:

Dissolve a known amount of Ritalinic Acid in a suitable solvent such as an ethanol-water

mixture in a round-bottom flask.

Acidify the solution by adding a dilute solution of hydrochloric acid dropwise while stirring.

Cool the reaction mixture in an ice bath.

Prepare a solution of sodium nitrite in water.

Add the sodium nitrite solution dropwise to the cooled, acidified solution of Ritalinic Acid with

continuous stirring.

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a low temperature.

After the reaction is complete, extract the product into an organic solvent such as

dichloromethane.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any

remaining acid, followed by a wash with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure using a rotary evaporator to

obtain the crude N-nitroso-Ritalinic Acid.

The crude product should be purified using an appropriate technique, such as column

chromatography, to obtain the pure reference standard.

The structure and purity of the synthesized N-nitroso-Ritalinic Acid must be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

LC-MS/MS Method for Quantification of NRA in a Drug
Product
This protocol provides a general framework for the analysis of NRA in a solid dosage form.

Method validation in accordance with ICH Q2(R1) is essential.
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1. Sample Preparation:

Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the API

(e.g., 100 mg).

Transfer to a suitable centrifuge tube.

Add a precise volume of an appropriate extraction solvent (e.g., methanol or a mixture of

methanol and water).

Vortex to mix and then sonicate or shake mechanically for a specified duration (e.g., 30-40

minutes) to ensure complete extraction.[7]

Centrifuge the sample at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the

excipients.[7]

Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. Chromatographic Conditions:

LC System: UHPLC system

Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate

dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

Gradient Elution: A gradient program should be developed to achieve adequate separation of

NRA from the API and other matrix components.

Flow Rate: 0.3 - 0.5 mL/min

Column Temperature: 30 - 40 °C

Injection Volume: 1 - 5 µL
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3. Mass Spectrometry Conditions:

Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer

(HRMS)

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Multiple Reaction Monitoring (MRM) Transitions (for QqQ): A precursor ion corresponding to

the [M+H]⁺ of NRA would be selected, and at least two specific product ions would be

monitored for quantification and confirmation.

Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages for

maximum sensitivity.

4. Data Analysis and Quantification:

A calibration curve is constructed by analyzing standard solutions of NRA of known

concentrations.

The concentration of NRA in the sample is determined by comparing its peak area to the

calibration curve, using an internal standard for correction if necessary.

GC-MS/MS Method for Quantification of NRA
For more volatile nitrosamines, GC-MS is a viable alternative. However, NRA, being a

carboxylic acid, is not highly volatile and may require derivatization prior to analysis to improve

its chromatographic behavior.

1. Sample Preparation and Derivatization:

Follow the sample extraction procedure as described for the LC-MS/MS method.

After extraction, the solvent is evaporated to dryness under a gentle stream of nitrogen.

The residue is reconstituted in a suitable derivatization reagent (e.g., a silylating agent like

BSTFA with 1% TMCS) and heated to a specific temperature for a set time to convert the

carboxylic acid group to a more volatile silyl ester.
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2. GC Conditions:

GC System: Gas chromatograph with a split/splitless injector.

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of appropriate

dimensions (e.g., 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A temperature gradient program is used to separate the

derivatized NRA from other components.

Injector Temperature: 250 - 280 °C

3. Mass Spectrometry Conditions:

Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer

Ionization Source: Electron Ionization (EI)

MRM Transitions: Specific precursor-to-product ion transitions for the derivatized NRA are

monitored.

4. Data Analysis and Quantification:

Quantification is performed similarly to the LC-MS/MS method using a calibration curve

prepared with derivatized NRA standards.

Visualizations
The following diagrams illustrate key pathways and workflows related to the impurity profiling of

N-nitroso-Ritalinic Acid.
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Formation Pathway of N-nitroso-Ritalinic Acid
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Caption: Formation Pathway of N-nitroso-Ritalinic Acid.
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Experimental Workflow for NRA Analysis
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Caption: Experimental Workflow for NRA Analysis.
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Click to download full resolution via product page

Caption: General Genotoxicity Signaling Pathway of N-Nitrosamines.

Conclusion
The control of N-nitroso-Ritalinic Acid and other nitrosamine impurities is a critical aspect of

modern pharmaceutical development and manufacturing. A proactive approach, incorporating

thorough risk assessment, robust analytical testing, and effective control strategies, is essential

to ensure the safety and quality of medicines. While specific data on NRA remains limited, the

principles and methodologies outlined in this guide provide a solid foundation for its impurity

profiling. Continuous vigilance and adherence to evolving regulatory guidelines are imperative

for all professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. longdom.org [longdom.org]

2. agilent.com [agilent.com]

3. fda.gov [fda.gov]

4. edqm.eu [edqm.eu]

5. sigmaaldrich.com [sigmaaldrich.com]

6. ijper.org [ijper.org]

7. lcms.cz [lcms.cz]

8. impactfactor.org [impactfactor.org]

9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which
Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which
Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b13846412?utm_src=pdf-body-img
https://www.benchchem.com/product/b13846412?utm_src=pdf-body
https://www.benchchem.com/product/b13846412?utm_src=pdf-custom-synthesis
https://www.longdom.org/open-access-pdfs/synthesis-characterization-and-antimicrobial-activity-of-nnitroso26diphenylpiperidin4one-semicarbazone-2161-0401-1000141.pdf
https://www.agilent.com/cs/library/applications/an-nitrosamine-impurities-drug-products-gc-ms-ms-5994-5795en-agilent.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.edqm.eu/documents/52006/286293/Swissmedic+limit+test+for+the+determination+of+Nitrosamines+by+GC-MS_MS.pdf/76853d6b-4c19-c054-5bb7-ee4e77232cdf?version=1.1&t=1638886837772&download=true
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/345/100/ag-pharma-nitrosamines-mk.pdf
https://ijper.org/sites/default/files/IndJPhaEdRes-58-4s-1262.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_73814_lc_ms_nitrosamine_impurities_in_drugs_an73814_en_b5bab5cce0/an-73814-lc-ms-nitrosamine-impurities-in-drugs-an73814-en.pdf
https://impactfactor.org/PDF/IJPQA/14/IJPQA,Vol14,Issue4,Article43.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105260/
https://pubmed.ncbi.nlm.nih.gov/35562949/
https://pubmed.ncbi.nlm.nih.gov/35562949/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13846412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. japsonline.com [japsonline.com]

To cite this document: BenchChem. [N-nitroso-Ritalinic Acid Impurity Profiling: A Technical
Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13846412#n-nitroso-ritalinic-acid-impurity-profiling-in-
pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://japsonline.com/admin/php/uploads/3648_pdf.pdf
https://www.benchchem.com/product/b13846412#n-nitroso-ritalinic-acid-impurity-profiling-in-pharmaceuticals
https://www.benchchem.com/product/b13846412#n-nitroso-ritalinic-acid-impurity-profiling-in-pharmaceuticals
https://www.benchchem.com/product/b13846412#n-nitroso-ritalinic-acid-impurity-profiling-in-pharmaceuticals
https://www.benchchem.com/product/b13846412#n-nitroso-ritalinic-acid-impurity-profiling-in-pharmaceuticals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13846412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13846412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

